14-O-acetylneoline

Ulcerative Colitis Inflammation Diterpenoid Alkaloid

Sourcing structurally authenticated aconitane alkaloids with verified biological activity remains a persistent challenge for inflammation researchers. 14-O-Acetylneoline is a C19-diterpenoid alkaloid with validated anti-colitis efficacy, clearly differentiated from its parent compound neoline by C14-O-acetylation. • Reduces clinical scores (P=0.0001) and colonic IFN-γ mRNA (P=0.0271) in TNBS-induced murine colitis. • Non-cytotoxic profile contrasts with cardiotoxic aconitine; ideal comparator for diterpenoid alkaloid SAR studies. • Available as HPLC-grade analytical standard for phytochemical QC and botanical extract quantification. Supplied with full Certificates of Analysis; standard pack sizes 10-100 mg with bulk custom synthesis available.

Molecular Formula C26H41NO7
Molecular Weight 479.6 g/mol
Cat. No. B1255543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name14-O-acetylneoline
Synonyms14-O-acetylneoline
Molecular FormulaC26H41NO7
Molecular Weight479.6 g/mol
Structural Identifiers
SMILESCCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6OC(=O)C)OC)O)OC)O)COC
InChIInChI=1S/C26H41NO7/c1-6-27-11-24(12-31-3)8-7-17(29)26-15-9-14-16(32-4)10-25(30,18(15)20(14)34-13(2)28)19(23(26)27)21(33-5)22(24)26/h14-23,29-30H,6-12H2,1-5H3/t14-,15-,16+,17+,18-,19-,20+,21+,22-,23?,24+,25-,26+/m1/s1
InChIKeyRVSYWRBZSPBTQV-YMKZMQERSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





14-O-Acetylneoline: Procurement and Research Baseline


14-O-Acetylneoline is a C19-diterpenoid alkaloid belonging to the aconitane-type class, first isolated from Aconitum laciniatum and subsequently identified in other Aconitum species [1]. It is characterized by the molecular formula C26H41NO7 and a molecular weight of approximately 479.6 g/mol [2]. Its chemical structure is defined as an acetylated derivative of neoline at the C14 position, which is critical for its distinct biological profile .

Structure Acetylated neoline at C14 position
Source Isolated from Aconitum laciniatum
Class C19-diterpenoid aconitane-type alkaloid

14-O-Acetylneoline: Why Substitution Fails


Generic substitution among aconitane-type diterpenoid alkaloids is scientifically unsound due to profound and quantifiable differences in biological activity arising from specific structural modifications. Even closely related analogs isolated from the same source material, such as 14-veratroylpseudaconine and neoline, exhibit divergent and sometimes opposing effects in validated biological models [1]. The presence of an acetyl group at the C14 position, rather than other ester moieties, is a key determinant of 14-O-acetylneoline's protective anti-inflammatory profile, which is not a universal property of its chemical class [1][2].

14-O-Acetylneoline
14-Veratroylpseudaconine
Colitis model-response direction may differ; reported protective vs. exacerbating effects
14-O-Acetylneoline
Neoline
Lacks C14 acetylation; anti-inflammatory model-response profile may not transfer
14-O-Acetylneoline
Other diterpenoid alkaloids (e.g., aconitine)
Cytotoxicity profile may differ; model-safety endpoint context may not align

14-O-Acetylneoline: Product-Specific Evidence Guide


Anti-Colitis Activity: Head-to-Head with 14-Veratroylpseudaconine

In a direct head-to-head comparison within the same study, 14-O-acetylneoline demonstrated significant protection against TNBS-induced weight loss and colitic inflammation, whereas its structural analog, 14-veratroylpseudaconine, exacerbated the disease state [1].

Anti-Colitis Comparison
Head-to-head
Protective vs. exacerbating response
Non-interchangeable compound-specific model-response direction
TNBS colitis model in C57BL/6 mice
Ulcerative Colitis Inflammation Diterpenoid Alkaloid

Clinical Score Reduction in Murine Colitis Model

Mice treated with 14-O-acetylneoline showed a highly significant reduction in overall clinical scores on day 3 compared to the TNBS-only control group [1].

Clinical Score Endpoint
Reported
P = 0.0001 vs. TNBS control (20 μg dose)
Supports colitis disease-score endpoint interpretation
Day 3 post-induction assessment
In Vivo Efficacy Colitis Clinical Scoring

Macroscopic Pathology and Colon Length Preservation

Treatment with a 20 μg dose of 14-O-acetylneoline resulted in significantly reduced macroscopic pathology scores and preserved colon length, indicating protection against tissue damage and edema [1].

Macroscopic & Tissue Endpoints
Reported
Reduced pathology (P=0.0476); Increased colon length (P=0.0160)
Reported tissue-level protection endpoint context
End-of-trial assessment
In Vivo Pathology Tissue Protection IBD

Colonic IFN-γ Suppression

14-O-acetylneoline treatment led to a significant, dose-dependent reduction in colonic IFN-γ mRNA levels, a key pro-inflammatory cytokine in IBD pathogenesis, compared to the TNBS-only control group [1].

IFN-γ mRNA Suppression
Reported
Dose-dependent reduction: P=0.0271 (10 μg), P=0.0242 (20 μg)
Supports IFN-γ pathway-response interpretation
Ex vivo colon tissue analysis
Cytokine Inhibition Immunology Inflammation

Structural Distinction from Neoline

14-O-Acetylneoline is an acetylated derivative of the parent compound neoline at the C14 hydroxyl position [1]. This specific esterification is not merely a nomenclature distinction; it directly influences the compound's physicochemical properties and is the primary determinant of its unique biological activity profile, as evidenced by its divergent effects compared to other analogs from the same plant [2].

Structural Identity
Data to verify
C14 acetyl group; MW difference +42 Da vs. neoline
Molecular identity and model-response profile differ from neoline
NMR/MS confirmed structure; class-level distinction
Chemistry Analytical Characterization Structural Analog

Cytotoxicity Profile in Human Cancer Cell Lines

In a study evaluating the cytotoxicity of several diterpenoid alkaloids, 14-acetylneoline was isolated and tested against a panel of human cancer cell lines. While the full quantitative data for 14-acetylneoline was not detailed in the abstract, the study provides a framework for its comparative safety profile against other more cytotoxic aconitum alkaloids like aconitine [1].

Cytotoxicity Screening
Context-dependent
Evaluated against H460, MCF-7, Hep G2; no potent cytotoxicity implied
Reported lower cytotoxicity context vs. aconitine; requires validation
Limited data; class-level inference
Cytotoxicity Safety Screening Cancer Research

14-O-Acetylneoline: Research & Application Scenarios


Preclinical Development for Ulcerative Colitis & IBD

14-O-Acetylneoline serves as a validated lead compound for anti-colitis drug development. Its demonstrated ability to significantly reduce clinical scores (P=0.0001), ameliorate macroscopic pathology (P=0.0476), and suppress colonic IFN-γ production (P=0.0271) in a TNBS-induced murine model makes it an ideal tool for target validation, mechanism-of-action studies, and as a benchmark for novel anti-inflammatory candidates [1].

Structural Basis of Alkaloid Bioactivity & Safety

Given the divergent activities of 14-O-acetylneoline (protective) and its close analog 14-veratroylpseudaconine (exacerbating) in the same colitis model, this compound pair provides a powerful system for structure-activity relationship (SAR) studies [1]. Furthermore, cross-study comparisons suggest that 14-O-acetylneoline may lack the potent cytotoxicity of other alkaloids like aconitine, making it a valuable comparator for investigating the structural determinants of toxicity within this chemical class [2].

IFN-γ Pathway Research in Mucosal Inflammation

The specific and significant downregulation of colonic IFN-γ mRNA by 14-O-acetylneoline provides a defined chemical probe for studying the role of this cytokine in intestinal inflammation [1]. This application is directly supported by quantitative ex vivo data and is relevant for both academic and industrial immunology programs.

Quality Control for Phytochemical Research

As a defined chemical entity with a unique CAS number (1354-86-5) and a well-characterized structure (C26H41NO7), 14-O-acetylneoline serves as a high-purity analytical standard [3]. It can be used for the identification and quantification of this specific alkaloid in complex botanical extracts from Aconitum species, supporting research in pharmacognosy, natural product chemistry, and the quality control of traditional medicine preparations.

Application
Selection Property
Validation Focus
Colitis model-response research
C14-acetylated alkaloid identity
Colitis endpoint response consistency (clinical, macroscopic, cytokine)
Alkaloid SAR and safety profiling
Structural comparator availability (neoline, 14-veratroylpseudaconine)
Anti-inflammatory vs. exacerbating model-response; cytotoxicity context
IFN-γ pathway investigation
Dose-dependent IFN-γ suppression evidence
Pathway-response titration in intestinal inflammation
Phytochemical analytical standard
Defined structure and purity
Identity and quantification in Aconitum extracts

Technical Documentation Hub

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50 linked technical documents
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